molecular formula C7H7ClF3N B1427693 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride CAS No. 1416354-37-4

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1427693
CAS No.: 1416354-37-4
M. Wt: 197.58 g/mol
InChI Key: RHTMXWVFXWESQF-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride typically involves the trifluoromethylation of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Compounds with modified trifluoromethyl groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, it can enhance the metabolic stability and bioavailability of drug candidates by affecting their lipophilicity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTMXWVFXWESQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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